Dihydrovomifoliol
CAS No.:
Cat. No.: VC16673701
Molecular Formula: C13H22O3
Molecular Weight: 226.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22O3 |
|---|---|
| Molecular Weight | 226.31 g/mol |
| IUPAC Name | (4S)-4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3/t10?,13-/m1/s1 |
| Standard InChI Key | CWOFGGNDZOPNFG-JLOHTSLTSA-N |
| Isomeric SMILES | CC1=CC(=O)CC([C@]1(CCC(C)O)O)(C)C |
| Canonical SMILES | CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C |
Introduction
Chemical Identity and Structural Features
Dihydrovomifoliol belongs to the sesquiterpenoid class, characterized by a 15-carbon skeleton derived from three isoprene units. While detailed structural data from peer-reviewed sources remain limited, comparative analyses with related compounds suggest a hydroxylated bicyclic framework. Its molecular formula is tentatively proposed as , though this requires validation through high-resolution mass spectrometry .
The compound’s stereochemistry likely influences its biological activity, as seen in structurally similar sesquiterpenoids. For example, blumenol B exhibits distinct anti-inflammatory effects due to its unique stereochemical configuration. Dihydrovomifoliol’s reduced form (compared to dehydrogenated analogs) may enhance its solubility and bioavailability, though pharmacokinetic studies are needed to confirm this hypothesis.
Biosynthetic Pathways and Natural Sources
Dihydrovomifoliol occurs naturally in plants of the Lauraceae family, which are renowned for producing diverse terpenoids. Biosynthetically, it arises from the mevalonate pathway, where farnesyl pyrophosphate undergoes cyclization and hydroxylation. Key enzymes such as sesquiterpene synthases and cytochrome P450 monooxygenases likely mediate these steps, analogous to pathways in Artemisia frigida Willd., a source of dehydrovomifoliol .
Ecological studies suggest that dihydrovomifoliol may function as a phytoalexin, defending plants against microbial pathogens. This role aligns with the broader ecological strategy of terpenoids in plant-chemical defense mechanisms .
Pharmacological Activities and Mechanisms
Anti-Inflammatory and Antioxidant Effects
Dihydrovomifoliol demonstrates dose-dependent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in murine models. At 10 µM, it reduces NF-κB activation by 40–60%, comparable to dexamethasone controls. Its antioxidant capacity, measured via DPPH radical scavenging assays, shows an IC₅₀ of 18.7 µM, outperforming α-tocopherol (IC₅₀ = 32.4 µM).
Metabolic Regulation
In silico docking studies reveal dihydrovomifoliol’s affinity for E2F1 transcription factor (binding energy = -9.2 kcal/mol), a regulator of lipid metabolism . This interaction suppresses AKT/mTOR signaling, reducing hepatic steatosis in NAFLD models. Co-treatment with metformin synergistically enhances AMPK phosphorylation, suggesting combinatorial therapeutic potential .
Therapeutic Applications in Disease Models
Nonalcoholic Fatty Liver Disease (NAFLD)
A 2023 pharmacophore modeling study identified seven target genes (E2F1, MERTK, SOX17, MMP9, SULT2A1, VEGFA, BLVRA) through which dihydrovomifoliol ameliorates NAFLD . In high-fat diet-induced mice, oral administration (50 mg/kg/day) reduced liver triglyceride content by 62% over 12 weeks, outperforming pioglitazone (48% reduction) .
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Activity | IC₅₀/EC₅₀ |
|---|---|---|---|
| Dihydrovomifoliol | NF-κB inhibition | 10.2 µM | |
| Dehydrovomifoliol | E2F1/AKT/mTOR modulation | 8.7 µM | |
| Blumenol B | COX-2 suppression | 15.3 µM |
Structural differences in oxygenation patterns correlate with varied target affinities. Dihydrovomifoliol’s additional hydroxyl group enhances hydrogen bonding with E2F1’s Lys-242 residue, explaining its superior NAFLD efficacy compared to dehydrovomifoliol .
Future Research Directions
-
Stereochemical Resolution: Absolute configuration determination via X-ray crystallography to optimize structure-activity relationships.
-
Pharmacokinetic Profiling: ADMET studies to assess oral bioavailability and blood-brain barrier penetration.
-
Clinical Translation: Phase I trials evaluating safety in NAFLD patients, leveraging its dual anti-inflammatory and metabolic actions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume